![molecular formula C9H10N2O2 B3345635 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 1075237-63-6](/img/structure/B3345635.png)
7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Overview
Description
7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been found to possess inhibitory properties against GSK-3β, a protein kinase that is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis.
Mechanism of Action
The mechanism of action of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one involves the inhibition of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ, which is a serine/threonine protein kinase that is involved in various cellular processes such as cell differentiation, proliferation, and apoptosis. Inhibition of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ has been found to have therapeutic potential in various diseases such as Alzheimer's disease, bipolar disorder, and cancer.
Biochemical and Physiological Effects
7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been found to possess various biochemical and physiological effects. This compound has been found to induce apoptosis in cancer cells by inhibiting 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease by inhibiting 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ. Furthermore, this compound has been found to have mood-stabilizing effects in animal models of bipolar disorder.
Advantages and Limitations for Lab Experiments
One of the advantages of using 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one in lab experiments is its inhibitory properties against 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ, which makes it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful consideration when designing experiments.
Future Directions
There are several future directions for the research on 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one. One of the future directions is the development of more potent and selective inhibitors of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ. Additionally, further research is needed to investigate the potential therapeutic applications of this compound in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. Furthermore, the potential toxicity of this compound needs to be further investigated to ensure its safety for use in humans.
Scientific Research Applications
7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one has been extensively studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, bipolar disorder, and cancer. The inhibitory properties of this compound against 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ make it a promising candidate for the treatment of Alzheimer's disease, as the over-activation of 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-oneβ has been linked to the development of this disease. Additionally, this compound has been found to possess anti-cancer properties by inducing apoptosis in cancer cells.
properties
IUPAC Name |
7-methoxy-3,4-dihydro-1H-1,8-naphthyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-13-8-5-3-6-2-4-7(12)10-9(6)11-8/h3,5H,2,4H2,1H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWLOTNSMFTIHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(CCC(=O)N2)C=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728595 | |
Record name | 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1075237-63-6 | |
Record name | 7-Methoxy-3,4-dihydro-1,8-naphthyridin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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